1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
Description
Properties
IUPAC Name |
1-chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9-6-7(3-4-12(13)14)5-8(11)10(9)16-2/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYULBTLOYLJHSB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584559 | |
| Record name | 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-37-3 | |
| Record name | 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trans-2-chloro-3-benzyloxy-4-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key stages:
- Stage 1: Preparation of the chlorinated dimethoxybenzene intermediate, specifically 1-chloro-2,3-dimethoxybenzene.
- Stage 2: Condensation of the chlorinated dimethoxybenzene derivative with nitromethane to form the nitroethenyl substituent.
Preparation of 1-Chloro-2,3-dimethoxybenzene
While direct literature on 1-chloro-2,3-dimethoxybenzene is limited, closely related procedures for chlorinated dimethoxybenzenes such as 2-chloro-1,3-dimethoxybenzene provide a reliable foundation.
Method: Lithiation followed by Chlorination
- Reagents: 1,3-dimethoxybenzene, n-butyllithium, chlorinating agents (e.g., carbon tetrachloride, hexachloroethane, or N-chlorosuccinimide).
-
- 1,3-dimethoxybenzene is dissolved in dry ether and treated dropwise with n-butyllithium at low temperature (~-70°C to 5°C) to generate the lithiated intermediate.
- The reaction mixture is stirred at room temperature overnight or refluxed to ensure complete lithiation.
- The lithiated intermediate is then reacted with a chlorinating agent at low temperature to introduce the chlorine atom selectively at the 2-position.
- The reaction mixture is quenched with water and acid, followed by extraction with organic solvents.
- The crude product is purified by recrystallization or chromatography.
-
- Reported yields for 2-chloro-1,3-dimethoxybenzene reach up to 71.5% with melting points consistent with literature values (71–73°C).
- Gas chromatographic analysis confirms high purity with minimal starting material contamination.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-Butyllithium, dry ether, 5°C to RT | — | Stirred overnight or refluxed |
| Chlorination | Carbon tetrachloride or hexachloroethane, -70°C to 0°C | 50–71.5 | Slow addition, low temperature crucial |
| Workup and Purification | Aqueous quench, extraction, recrystallization from hexane | — | Purity confirmed by GC and melting point |
Source: Adapted from patent EP0067342A1 (1996)
Condensation to Form the Nitroethenyl Substituent
The key step to introduce the nitroethenyl group is a condensation reaction between the chlorinated dimethoxybenzaldehyde derivative and nitromethane.
Method: Solvent-Free Microwave-Assisted Knoevenagel Condensation
- Reagents: 2,3-dimethoxybenzaldehyde (or chlorinated analog), nitromethane, potassium carbonate, aluminium oxide.
-
- A mixture of the aldehyde, excess nitromethane, potassium carbonate, and aluminium oxide is finely ground.
- The mixture is subjected to microwave irradiation for about 5 minutes without solvent.
- After cooling, residual nitromethane and water are removed under reduced pressure.
- The crude product is purified by silica gel chromatography using a petroleum ether/ethyl acetate/dichloromethane solvent system.
- Crystals suitable for X-ray analysis can be obtained by slow evaporation from ethanol.
-
- The product is obtained in approximately 75% yield.
- The nitroethenyl group adopts a trans (E) configuration, confirmed by crystallographic data.
- The dihedral angle between the benzene ring and nitroalkenyl group is approximately 24°, indicating a non-planar conformation.
| Parameter | Details |
|---|---|
| Aldehyde | 2,3-dimethoxybenzaldehyde or chlorinated analog |
| Nitroalkane | Nitromethane |
| Base | Potassium carbonate |
| Catalyst/Support | Aluminium oxide (150 mesh) |
| Microwave irradiation time | 5 minutes |
| Yield | 75% |
| Purification | Silica gel chromatography |
| Product Configuration | E (trans) nitroethenyl group |
Source: PMC Article on 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene synthesis (2010)
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Lithiation of dimethoxybenzene | n-Butyllithium, dry ether, 5°C to RT | — | Overnight stirring or reflux |
| 2 | Chlorination | Carbon tetrachloride or hexachloroethane, -70°C to 0°C | 50–71.5 | Low temperature, slow addition |
| 3 | Knoevenagel condensation (microwave) | Chlorinated dimethoxybenzaldehyde, nitromethane, K2CO3, Al2O3, microwave 5 min | 75 | Solvent-free, microwave-assisted |
| 4 | Purification | Silica gel chromatography, recrystallization | — | Petroleum ether/ethyl acetate/dichloromethane solvent system |
Research Findings and Notes
- The microwave-assisted condensation method offers a rapid, solvent-free, and high-yielding route to the nitroethenyl derivative, reducing reaction times and environmental impact compared to traditional methods.
- The lithiation-chlorination sequence is well-established and provides regioselective chlorination on the aromatic ring, essential for the target substitution pattern.
- Purification by chromatography and recrystallization yields high-purity products suitable for further applications or structural analysis.
- Crystallographic studies confirm the E-configuration of the nitroethenyl substituent, which is critical for the compound’s chemical properties and reactivity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Compounds with the chloro group replaced by other nucleophiles.
Scientific Research Applications
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is a complex organic compound with various applications in scientific research and industry. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and materials science.
Pharmaceutical Research
This compound has shown promise in pharmaceutical applications due to its biological activities. It has been studied for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines. The presence of the nitro group is believed to enhance the compound's ability to interact with biological molecules, potentially leading to cytotoxic effects on tumor cells.
Case Studies
- Anticancer Activity : Research indicates that derivatives of 2-nitrovinylbenzene compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that 1-chloro derivatives may also possess similar properties .
Material Science
The compound can be utilized as a precursor in the synthesis of advanced materials. Its unique structural features allow for modifications that can lead to new polymers or materials with specific properties.
Case Studies
- Polymer Synthesis : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties .
Organic Synthesis
As a building block, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further reactions such as nucleophilic substitutions and cross-coupling reactions.
Case Studies
- Synthesis of Complex Molecules : Various synthetic routes have been developed utilizing this compound to create more complex aromatic systems, which are valuable in both academic research and industrial applications .
Toxicological Considerations
While this compound has potential benefits, it is essential to consider its toxicological profile. The compound is classified as hazardous due to its potential to cause serious eye damage and its toxicity to aquatic life . Proper handling and disposal protocols are necessary when working with this chemical.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, causing oxidative stress and damage to cellular structures. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene (CAS 77227-99-7)
- Structural Differences : Replaces methoxy and nitroethenyl groups with fluorine and trifluoromethyl groups.
- Properties :
- Increased lipophilicity due to fluorinated substituents.
- Reduced reactivity in electrophilic substitution compared to nitroethenyl-containing analogs.
- Applications : Commonly used in agrochemicals and liquid crystal synthesis due to fluorine’s thermal stability .
Benzene, 1,3-dimethoxy-5-[(1E)-2-phenylethenyl]- (CAS 21956-56-9)
- Structural Differences : Substitutes nitroethenyl with a phenylethenyl group.
- Properties :
- Enhanced π-conjugation from the phenylethenyl moiety, making it suitable for optoelectronic applications.
- Lower oxidative stability compared to nitroethenyl derivatives.
- Applications: Potential use in organic light-emitting diodes (OLEDs) .
Functional Group Comparisons
Nitroethenyl vs. Nitrovinyl Derivatives
- Nitroethenyl (Target Compound) :
- Exhibits moderate electrophilicity at the β-position of the nitro group.
- Reactivity in Diels-Alder reactions is influenced by methoxy substituents.
- Nitrovinyl Analogs :
- Greater conjugation length may enhance charge-transfer properties but reduce solubility.
Chloro-Methoxy Substitution Patterns
Data Table: Key Properties of Compared Compounds
| Compound Name (CAS) | Substituents | Key Properties | Applications |
|---|---|---|---|
| 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | Cl, 2x OMe, (E)-NO₂CH₂ | Moderate reactivity, polar | Pharmaceuticals, synthesis |
| 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene (77227-99-7) | Cl, 2x F, CF₃ | High thermal stability, lipophilic | Agrochemicals, liquid crystals |
| Benzene, 1,3-dimethoxy-5-[(1E)-2-phenylethenyl]- (21956-56-9) | 2x OMe, Ph-CH₂ | High π-conjugation | Optoelectronics |
Research Findings and Challenges
- Synthetic Challenges : The nitroethenyl group in the target compound requires controlled conditions to avoid isomerization or decomposition.
- Regulatory Status : Unlike 1-chloro-4-nitrobenzene (classified under SsA for acute toxicity ), the target compound lacks explicit hazard classifications in reviewed sources.
- Gaps in Data: Limited experimental data on solubility, melting points, or biological activity for the target compound compared to fluorinated analogs.
Biological Activity
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is a compound of considerable interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound, focusing on its antimicrobial and cytotoxic properties.
Chemical Structure and Properties
The compound features a chlorinated aromatic ring with methoxy substituents and a nitroethenyl group, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 243.65 g/mol. Its structural characteristics are significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that halogenated compounds generally enhance antibacterial activity due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.
- Antibacterial Efficacy : In a study evaluating various substituted aromatic compounds, it was found that those containing halogens, such as chlorine, demonstrated increased effectiveness against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, which is common among nitro-containing compounds .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cancer Cell Lines : Research has indicated that certain derivatives of nitroaromatic compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For example, derivatives have shown submicromolar activity against various cancer cell lines, suggesting potential as anticancer agents .
- Selectivity : The selectivity index (SI), which measures the ratio of cytotoxicity in cancer cells versus normal cells, is crucial for assessing the safety profile of these compounds. Compounds with higher SI values are preferred for therapeutic applications.
Study on Antimicrobial Properties
A series of synthesized derivatives were tested against S. aureus and E. faecalis. Results showed that compounds with similar structural motifs to this compound exhibited significant antibacterial activity comparable to clinically used antibiotics like ampicillin and rifampicin .
| Compound Name | Activity Against S. aureus | Activity Against E. faecalis | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound A | Yes | No | 15 µM |
| Compound B | Yes | Yes | 20 µM |
| Compound C | No | Yes | >50 µM |
Study on Cytotoxic Effects
In another investigation focusing on the cytotoxicity of nitro-substituted aromatic compounds, it was found that certain derivatives could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation . This suggests a dual mechanism where these compounds can act as both antimicrobial and anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene core. For example, chlorination and methoxylation can be achieved via electrophilic substitution, followed by introducing the nitroethenyl group via a Wittig or Heck reaction. Reaction optimization includes controlling temperature (e.g., 0–5°C for nitration to avoid byproducts) and using catalysts like palladium for coupling reactions. Solvent polarity (e.g., DMF for nitroethenylation) and stoichiometric ratios of reagents (e.g., excess Cl⁻ for chlorination) are critical. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.5–7.5 ppm). The (E)-configuration of the nitroethenyl group is confirmed by coupling constants (J = 12–16 Hz for trans alkenes).
- IR : Stretching vibrations for NO₂ (~1520 and 1350 cm⁻¹) and C-Cl (~550–850 cm⁻¹).
- MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₁₀H₁₀ClNO₄ = 243.65 g/mol). High-resolution MS can distinguish isotopic patterns for Cl.
Cross-validation with X-ray crystallography (e.g., SHELX for refinement ) resolves ambiguities.
Q. What safety precautions are recommended for handling this compound, given limited toxicological data?
- Methodological Answer : Assume high toxicity due to structural analogs (e.g., nitroaromatics). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from reducing agents (nitro groups are oxidizers). Spill management: neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MOE) predict regioselectivity in further functionalization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the nitroethenyl group directs electrophiles to the para position of the benzene ring due to its electron-withdrawing nature. Software like Molecular Operating Environment (MOE) models transition states for reactions (e.g., sulfonation or halogenation), providing activation energy barriers to compare pathways .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or crystal packing. For NMR, simulate spectra using tools like ACD/Labs with solvent parameters (e.g., DMSO-d₆ vs. CDCl₃). For crystallography, refine structures using SHELXL to account for thermal motion or disorder. If MS data conflicts, verify ionization efficiency (e.g., ESI vs. MALDI) and calibrate with standards.
Q. How does the (E)-configuration of the nitroethenyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The (E)-configuration maximizes conjugation between the nitro group and benzene ring, lowering the LUMO energy and enhancing electrophilicity. Cyclic voltammetry can quantify redox potentials, showing increased electron affinity compared to the (Z)-isomer. Reactivity studies (e.g., Diels-Alder reactions) demonstrate higher dienophile activity in the (E)-form due to planar geometry .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Nitroethenyl groups often induce disorder. Use slow evaporation in solvents like dichloromethane/hexane (1:10) at 4°C. For twinned crystals, employ SHELXD for structure solution. If crystals are unstable, mount them in perfluoropolyether oil at low temperatures (100 K) during X-ray diffraction.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
